2,8-Dichloro-6-fluoroquinoline
Overview
Description
2,8-Dichloro-6-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 2,8-Dichloro-6-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
this compound interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate its DNA, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal replication process, leading to the cessation of bacterial growth .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in elimination pattern between fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from multiplying, which can lead to the death of the bacterial population .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by environmental factors. It’s worth noting that the effectiveness of fluoroquinolones can be affected by factors such as pH levels and the presence of divalent and trivalent cations, which can form chelates with the compounds and reduce their absorption .
Biochemical Analysis
Biochemical Properties
2,8-Dichloro-6-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription processes, leading to bacterial cell death .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. In bacterial cells, the compound’s inhibition of DNA gyrase and topoisomerase IV leads to the cessation of DNA replication and transcription, ultimately causing cell death . In mammalian cells, its impact on cell signaling pathways and gene expression can vary, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity. This inhibition prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, including damage to mammalian cells and tissues . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may further influence the compound’s biological activity and toxicity. The effects on metabolic flux and metabolite levels are critical considerations in understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in specific cellular compartments influences its efficacy and toxicity . Studies have shown that the compound can be transported into bacterial cells via porins, while in mammalian cells, its distribution may be influenced by efflux pumps and other transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus in bacterial cells allows it to interact directly with DNA gyrase and topoisomerase IV, inhibiting their activity. In mammalian cells, the compound’s localization may vary, influencing its interactions with different biomolecules and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,8-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile. The reaction is carried out at temperatures ranging from 65°C to 85°C, followed by reflux for 1-2 hours. The progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the product is extracted using ethyl acetate and purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Cross-Coupling: Palladium or nickel catalysts are often utilized in cross-coupling reactions.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline oxides, and quinoline derivatives with various functional groups.
Scientific Research Applications
2,8-Dichloro-6-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, including antibacterial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical studies.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dichloro-6-fluoroquinoline
- 6-Fluoro-2-cyanoquinoline
- 5,8-Difluoroquinoline
Comparison: 2,8-Dichloro-6-fluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to 2,4-Dichloro-6-fluoroquinoline, it may exhibit different reactivity and biological activity due to the variation in substitution pattern. The presence of fluorine at the 6-position enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,8-dichloro-6-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBPLAMYQBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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